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Compound of Interest

Compound Name:
(3-Methoxyphenyl)

(phenyl)methanol

CAS No.: 13391-28-1; 13391-45-2

Cat. No.: B2937894 Get Quote

(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative of significant interest in

organic synthesis and medicinal chemistry. Its structural framework serves as a precursor for

various more complex molecules, making its unambiguous identification and purity assessment

paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity

and integrity. This guide offers a comprehensive analysis of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for (3-Methoxyphenyl)
(phenyl)methanol.

As application scientists, we do not merely acquire data; we seek to understand its genesis.

This guide is structured to provide not only the spectral data but also the underlying scientific

rationale for the observed signals and the experimental design choices that ensure data of the

highest quality and reliability. Every step, from sample preparation to spectral interpretation, is

a self-validating component of a robust analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By

probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can construct a

detailed map of the covalent framework of (3-Methoxyphenyl)(phenyl)methanol.
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Theoretical Basis: Chemical Environment and Signal
Response
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local

electronic environment. Electron-withdrawing groups (like the oxygen of the alcohol and ether)

"deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. The coupling

between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals

crucial information about atomic connectivity.

Experimental Protocol: High-Resolution NMR
Spectroscopy
The following protocol outlines the best practices for acquiring high-quality NMR spectra,

ensuring both accuracy and reproducibility.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Design:

Deuterated Solvent (CDCl₃): Chloroform-d is used as it dissolves the analyte well and

provides a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability.

[1]

Internal Standard (TMS): Tetramethylsilane (TMS) is added as a universal reference point (δ

= 0.00 ppm), as its protons and carbons are highly shielded and produce a single, sharp

signal that does not typically overlap with analyte signals.[1]

Shimming: This critical step physically adjusts the magnetic field to maximize its

homogeneity across the sample volume, resulting in sharp, well-resolved NMR signals.

Data and Interpretation: (3-Methoxyphenyl)
(phenyl)methanol
The following data were obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[2]
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¹H NMR Data
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Chemical Shift
(δ) / ppm

Multiplicity Integration Assignment
Rationale for
Assignment

7.43 – 7.29 Multiplet 6H

Ar-H (Phenyl ring

+ H5' of

methoxyphenyl)

These protons

are on standard

aromatic rings,

appearing in the

typical 7.2-7.5

ppm region. The

complexity arises

from overlapping

signals.

6.98 Triplet (t) 2H H2' and H6'

These protons

on the

methoxyphenyl

ring are

influenced by the

methoxy group

and show distinct

splitting.

6.87 – 6.80 Multiplet 1H H4'

This aromatic

proton is also

part of the

methoxyphenyl

ring system.

5.83 Singlet (s) 1H
CH-OH

(Benzylic)

This proton is

attached to a

carbon bearing

two aromatic

rings and an

oxygen, resulting

in significant

deshielding. It is

a singlet as it has

no adjacent

protons.
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3.81 Singlet (s) 3H O-CH₃

The protons of

the methyl ether

group are

deshielded by

the adjacent

oxygen,

appearing as a

sharp singlet.

2.32 Singlet (s) 1H OH

The hydroxyl

proton signal is a

singlet and its

chemical shift

can be variable.

It does not

typically couple

with other

protons.

¹³C NMR Data
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Chemical Shift (δ) /
ppm

Carbon Type Assignment
Rationale for
Assignment

159.7 Quaternary C3' (ipso to OCH₃)

The carbon directly

attached to the

electronegative ether

oxygen is the most

deshielded aromatic

carbon.

145.4 Quaternary C1' (ipso to CH-OH)

This ipso-carbon is

deshielded by its

attachment to the

benzylic carbon.

143.6 Quaternary C1 (ipso to CH-OH)

The ipso-carbon of the

unsubstituted phenyl

ring, also deshielded.

129.5 Tertiary C5'

Aromatic CH carbon

on the methoxyphenyl

ring.

128.5 Tertiary CH (Phenyl)

Aromatic CH carbons

on the unsubstituted

phenyl ring.

127.6 Tertiary CH (Phenyl)

Aromatic CH carbons

on the unsubstituted

phenyl ring.

126.5 Tertiary CH (Phenyl)

Aromatic CH carbons

on the unsubstituted

phenyl ring.

118.9 Tertiary C2' or C6'

Aromatic CH carbons

ortho or para to the

methoxy group.

112.9 Tertiary C4' Aromatic CH carbon

influenced by the
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methoxy group.

112.1 Tertiary C2' or C6'

Aromatic CH carbons

ortho or para to the

methoxy group.

76.1 Tertiary CH-OH (Benzylic)

The benzylic carbon is

significantly

deshielded by the

attached oxygen and

two aromatic rings.

55.2 Primary O-CH₃

The carbon of the

methyl ether group,

deshielded by the

attached oxygen.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing

a rapid method for identifying their presence.

Theoretical Basis: Molecular Vibrations
Bonds within a molecule can be conceptualized as springs. They can stretch and bend at

specific frequencies determined by the masses of the atoms and the strength of the bond. For

a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key

functional groups in (3-Methoxyphenyl)(phenyl)methanol, such as the hydroxyl (O-H), ether

(C-O), and aromatic rings (C=C, C-H), have characteristic, strong absorptions.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis
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Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality in Protocol Design:

Background Collection: A background spectrum of the empty crystal is essential to

computationally subtract absorptions from atmospheric CO₂ and H₂O, ensuring that the final

spectrum is solely that of the analyte.

ATR Correction: Software-based ATR correction is applied to account for the wavelength-

dependent depth of penetration of the IR beam, making the resulting spectrum appear more

like a traditional transmission spectrum.

Predicted Spectrum and Interpretation
While a published spectrum for (3-Methoxyphenyl)(phenyl)methanol was not found, its IR

spectrum can be reliably predicted based on its functional groups and data from analogous

compounds like phenylmethanol.[3]

Predicted IR Absorptions for (3-Methoxyphenyl)(phenyl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b2937894?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_3-methoxyphenyl_methanol
https://www.benchchem.com/product/b2937894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2937894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Assignment
Rationale and
Expected
Appearance

~3600-3200 O-H stretch Alcohol

A strong, broad

absorption due to

hydrogen bonding of

the hydroxyl group.

This is a highly

characteristic peak for

alcohols.[3]

~3100-3000 C-H stretch Aromatic

Medium to weak

absorptions just above

3000 cm⁻¹,

characteristic of sp² C-

H bonds in the phenyl

rings.[3]

~2950-2850 C-H stretch
Aliphatic (CH and

CH₃)

Weak absorptions

from the benzylic C-H

and the methoxy CH₃

groups.

~1600, ~1490 C=C stretch Aromatic Ring

Two or more sharp,

medium-intensity

bands characteristic of

the phenyl ring

backbone vibrations.

~1250 C-O stretch Aryl Ether

A strong,

characteristic

absorption for the aryl-

O-CH₃ ether linkage.

~1050 C-O stretch Secondary Alcohol

A strong absorption

corresponding to the

C-OH bond of the

secondary benzylic

alcohol.[3]
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation

analysis, valuable structural information.

Theoretical Basis: Ionization and Fragmentation
In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an

electron to form a radical cation known as the molecular ion (M⁺•). This ion's m/z value gives

the molecular weight. The excess energy imparted during ionization causes the molecular ion

to fragment in predictable ways, breaking at the weakest bonds and forming stable

carbocations. The resulting fragmentation pattern is a unique fingerprint of the molecule's

structure.

Experimental Protocol: Electron Ionization (EI)-MS
Workflow for EI-MS Analysis

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Causality in Protocol Design:

High Vacuum: The entire process is conducted under a high vacuum to prevent ions from

colliding with air molecules, allowing them to travel unimpeded from the source to the

detector.

70 eV Electron Beam: This is a standard energy in EI-MS because it provides sufficient

energy to ionize and fragment most organic molecules reproducibly, leading to comparable

spectra across different instruments.

Predicted Spectrum and Interpretation
The molecular weight of (3-Methoxyphenyl)(phenyl)methanol (C₁₄H₁₄O₂) is 214.26 g/mol .

The EI-MS spectrum is expected to show a molecular ion peak at m/z = 214. The
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fragmentation will be driven by the stability of the resulting fragments, particularly benzylic

cations.

Predicted Major Fragments in the EI-MS of (3-Methoxyphenyl)(phenyl)methanol
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m/z
Ion Structure /
Loss

Fragment
Name/Type

Rationale for
Formation

214 [C₁₄H₁₄O₂]⁺• Molecular Ion (M⁺•)

The intact molecule

minus one electron.

Its presence confirms

the molecular weight.

197 [M - OH]⁺
Loss of hydroxyl

radical

Loss of •OH is a

common

fragmentation

pathway for alcohols.

183 [M - OCH₃]⁺
Loss of methoxy

radical

Cleavage of the ether

bond can lead to the

loss of a •OCH₃

radical.

137 [M - C₆H₅]⁺ Loss of phenyl radical

Cleavage of the bond

between the benzylic

carbon and the

unsubstituted phenyl

ring, forming a stable

methoxy-substituted

benzylic cation.

107 [C₇H₇O]⁺
3-Methoxybenzyl

cation

Formed by cleavage

that retains the charge

on the methoxy-

substituted ring

fragment.

105 [C₇H₅O]⁺ Benzoyl cation

A common fragment in

molecules containing

a benzyl group, often

formed through

rearrangement.
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77 [C₆H₅]⁺ Phenyl cation

Represents the

unsubstituted phenyl

ring after cleavage.

The most intense peak (base peak) is likely to be m/z 137, as the loss of the phenyl radical

leads to a resonance-stabilized secondary benzylic cation, further stabilized by the methoxy

group.

Conclusion
This guide provides a detailed spectroscopic characterization of (3-Methoxyphenyl)
(phenyl)methanol. The NMR data, based on experimental results, confirms the precise

arrangement of protons and carbons. The predictive analyses for IR and MS, grounded in

established chemical principles and data from analogous structures, offer a reliable framework

for confirming the molecule's identity and functional group composition. Together, these three

spectroscopic techniques provide a comprehensive and self-validating analytical toolkit for

researchers and scientists working with this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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